Hosenkoside A
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Overview
Description
Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina . It is used for research purposes .
Molecular Structure Analysis
Hosenkoside A has a complex molecular structure with a molecular formula of C48H82O20 and a molecular weight of 979.15 .Chemical Reactions Analysis
A study has reported the use of an LC-MS/MS method for the simultaneous determination of Hosenkoside A and Hosenkoside K from Semen Impatientis in rat plasma .Physical And Chemical Properties Analysis
Hosenkoside A is a white powder with a molecular weight of 979.15 and a molecular formula of C48H82O20 .Scientific Research Applications
Antitumor Activity
Hosenkoside A has been identified as having potential value in antitumor applications . It has shown in vitro growth inhibitory activity in human cancer A375 cells . This suggests that Hosenkoside A could be a candidate for further research into cancer treatment options.
Anti-Hepatic Fibrosis Activity
Research indicates that Hosenkoside A may possess anti-hepatic fibrosis activity . This is particularly significant as hepatic fibrosis can lead to cirrhosis and is a major health concern worldwide . The compound’s ability to inhibit the progression of fibrosis could pave the way for new therapeutic strategies.
Pharmacokinetics
Hosenkoside A has been the subject of pharmacokinetic studies, which are crucial for understanding its behavior within the body. These studies help determine the dosage and delivery method that would be most effective for therapeutic applications .
Botanical Research
In botanical research, Hosenkoside A is used as a marker to study the properties of Impatientis balsamina L. seeds. Its presence helps in understanding the plant’s chemical profile and potential uses in traditional medicine .
Spectroscopic Analysis
The structure of Hosenkoside A has been elucidated using advanced spectroscopic methods such as NMR (1D and 2D), IR, and HR-ESI-MS. This detailed structural information is essential for synthetic chemists who may want to replicate or modify the compound .
Bioassay Development
Hosenkoside A’s bioactivity makes it a valuable compound for developing bioassays. These bioassays can be used to screen for other compounds with similar or enhanced biological activities .
Chemical Synthesis
The compound’s complex structure poses a challenge for chemical synthesis, which can lead to advancements in synthetic methodologies. Researchers can explore new synthetic routes and chemical reactions as they attempt to synthesize Hosenkoside A .
Safety and Hazards
Mechanism of Action
Target of Action
Hosenkoside A is a baccharane glycoside isolated from the seeds of Impatiens balsamina It has been found to exhibit in vitro growth inhibitory activity against human cancer a375 cells .
Mode of Action
It is known to have in vitro growth inhibitory activity against human cancer A375 cells This suggests that it may interact with cellular targets that are crucial for the proliferation of these cells
Biochemical Pathways
Given its observed in vitro growth inhibitory activity against human cancer A375 cells , it can be inferred that Hosenkoside A likely influences pathways related to cell proliferation and survival
Result of Action
Hosenkoside A has been found to exhibit in vitro growth inhibitory activity against human cancer A375 cells . This suggests that the compound may induce molecular and cellular changes that inhibit the proliferation of these cells.
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,2'S,4aR,4bR,6aS,7R,8S,10aR,10bR,12aR)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-2'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethylspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,5'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H82O20/c1-22(16-49)24-8-13-48(21-62-24)15-14-46(4)23(40(48)61)6-7-29-44(2)11-10-30(45(3,28(44)9-12-47(29,46)5)20-63-41-37(59)34(56)31(53)25(17-50)64-41)67-43-39(36(58)33(55)27(19-52)66-43)68-42-38(60)35(57)32(54)26(18-51)65-42/h22-43,49-61H,6-21H2,1-5H3/t22-,23+,24-,25+,26+,27+,28+,29+,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40+,41+,42-,43-,44-,45-,46+,47+,48+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUKFJOYCFLIWIA-MDQYKXRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC2(CCC3(C(C2O)CCC4C3(CCC5C4(CCC(C5(C)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)[C@@H]1CC[C@@]2(CC[C@@]3([C@@H]([C@H]2O)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H82O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hosenkoside A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.